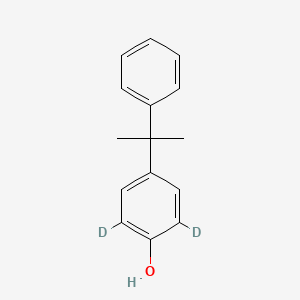

4-Cumylphenol-2,6-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

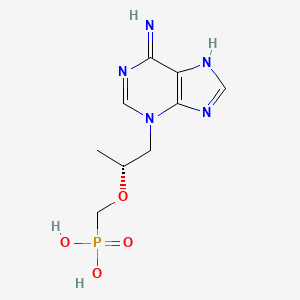

4-Cumylphenol-2,6-d2 is a deuterated isotope of 4-Cumylphenol, identified by the CAS number 1793085-74-1. It has a molecular formula of C15H14D2O and a molecular weight of 214.3 g/mol. This compound is primarily used in analytical method development, method validation, and quality control applications .

Preparation Methods

The synthesis of 4-Cumylphenol-2,6-d2 involves the reaction of phenol with alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene, preferably cumene . The reaction conditions typically include a temperature range of 78-80°C and the use of solvents like DMSO or methanol. Industrial production methods often employ continuous or batch-wise processes, with the feed rate measured in weighted hourly space velocity (whsv) ranging from 0.1 to 12.0 .

Chemical Reactions Analysis

4-Cumylphenol-2,6-d2 undergoes various chemical reactions, including Friedel–Crafts alkylation, where it reacts with alkenes in the presence of metal triflates or metal triflimidates as catalysts . Common reagents used in these reactions include trifluoromethanesulfonic acid, oleum, boron trifluoride, sulfonic resins, p-toluenesulfonic acid, and methanesulfonic acid . The major products formed from these reactions are typically alkylphenols, which are of industrial interest as lubricants and antioxidants .

Scientific Research Applications

4-Cumylphenol-2,6-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for polymers and is used in the study of reaction mechanisms and kinetics. In biology and medicine, it is employed in metabolic research to study pathways in vivo and in clinical diagnostics for imaging and diagnosis. In industry, it is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 4-Cumylphenol-2,6-d2 involves its interaction with estrogen-related receptor gamma, acting as a transcription activator in the absence of a bound ligand . This interaction leads to the activation of reporter genes controlled by estrogen response elements . The molecular targets and pathways involved include the estrogen response elements and the transcriptional activation pathways .

Comparison with Similar Compounds

4-Cumylphenol-2,6-d2 is similar to other alkylphenols such as 4-tert-octylphenol and 4-Cumylphenol . its deuterated nature makes it unique, as it is specifically used in stable isotope labeling for studying metabolic pathways and environmental pollutant standards. Other similar compounds include 4-tert-octylphenol, which is also used in industrial applications as a lubricant and antioxidant .

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2,6-dideuterio-4-(2-phenylpropan-2-yl)phenol |

InChI |

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3/i10D,11D |

InChI Key |

QBDSZLJBMIMQRS-MIBQVNFTSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)

![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)